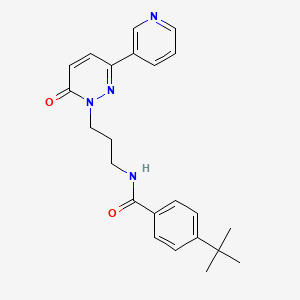

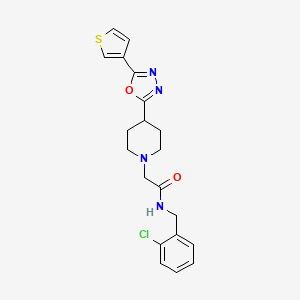

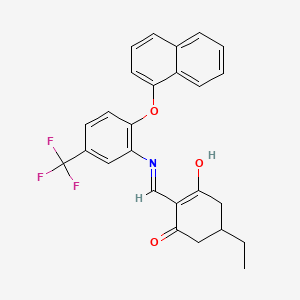

![molecular formula C20H23N3O5S B2522120 Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-77-2](/img/structure/B2522120.png)

Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. For example, the preparation of oxidized derivatives of 1-ethylsulfonylpiperazine, which is structurally related to the compound , involves the introduction of carboxymethyl and hydroxyethyl groups into the piperazine ring . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a bromophenyl and fluorophenyl-containing precursor using ammonium acetate in glacial acetic acid . These methods highlight the versatility of synthetic approaches in the modification of the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques. In the case of ethyl 1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, IR and PMR spectroscopy, along with mass spectrometry, were used to establish the structures . Similarly, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the arrangement of atoms in the molecule .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the reactivity of the amino group in the molecule . The ability to undergo such reactions makes piperazine derivatives valuable intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be quite diverse. For example, the crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride was prepared under mild conditions, indicating stability under those conditions . The thermal stability and crystalline nature of these compounds are often characterized using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction . These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Tautomeric Structures

- Synthesis and Characterization : The synthesis of novel compounds related to Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate involves methodologies like Gewald’s methodology and reactions involving diazotization and coupling with various reagents. These methods produce bis-heterocyclic monoazo dyes and other derivatives, characterized by spectral methods and elemental analysis, highlighting the versatility of such compounds in dye and pigment synthesis (Karcı, 2012).

Applications in Dyeing and Textiles

- Dyeing Polyester Fibres : Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a compound structurally similar to this compound, was synthesized and applied as a disperse dye for polyester fibers. This application demonstrates the compound's utility in producing various shades with good fastness properties on polyester fabric, indicating the potential of this compound derivatives in textile applications (Iyun et al., 2015).

Antibacterial and Antimicrobial Applications

- Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety, similar in structural themes to this compound, were synthesized and evaluated for antibacterial activity. This research indicates the potential of such compounds as antibacterial agents, providing a foundation for further exploration of this compound derivatives in antimicrobial applications (Azab et al., 2013).

Catalytic Applications

- Catalytic Applications in Organic Synthesis : The use of sulfone-supported catalysts in the synthesis of various organic compounds demonstrates the utility of sulfone derivatives in facilitating chemical reactions. This suggests that derivatives of this compound might also find applications as catalysts or in the development of new synthetic methodologies (Safaei‐Ghomi et al., 2017).

Photophysical and Photochemical Properties

- Photochemical Studies : Research on phenylpyrazole insecticides, which share structural features with this compound, explores their photochemistry and metabolism. Such studies indicate the relevance of understanding the photostability and photochemical transformations of these compounds, which could inform applications ranging from agricultural chemicals to materials science (Caboni et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-2-28-20(25)22-12-14-23(15-13-22)29(26,27)18-10-8-16(9-11-18)19(24)21-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMLLJSBFSAHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)